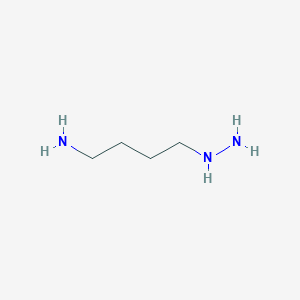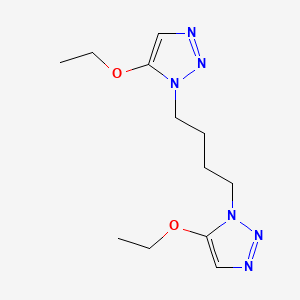
N,N,N-Tribenzylnitrous hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tribenzylnitrous hydrazide: is a chemical compound belonging to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tribenzylnitrous hydrazide typically involves the reaction of benzylamine with nitrous acid. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently reacts with hydrazine to yield the desired hydrazide. The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Tribenzylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N,N-Tribenzylnitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N,N-Tribenzylnitrous hydrazide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential biological applications. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical modification of substrates.
Comparación Con Compuestos Similares
N,N-Dibenzylhydrazine: Similar in structure but lacks one benzyl group.
N-Benzylhydrazine: Contains only one benzyl group, making it less bulky.
N,N,N-Tribenzylhydrazine: Similar but without the nitrous group.
Uniqueness: N,N,N-Tribenzylnitrous hydrazide is unique due to the presence of three benzyl groups and a nitrous group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role.
Propiedades
Número CAS |
90985-18-5 |
|---|---|
Fórmula molecular |
C21H21N3O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(dibenzylamino)nitrous amide |
InChI |
InChI=1S/C21H21N3O/c25-22-24(18-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |
Clave InChI |
RWJXWZYMQBENSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N(CC3=CC=CC=C3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



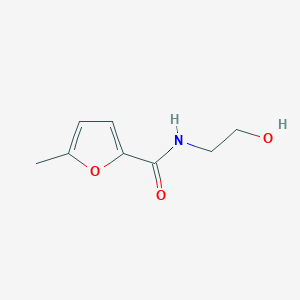
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)


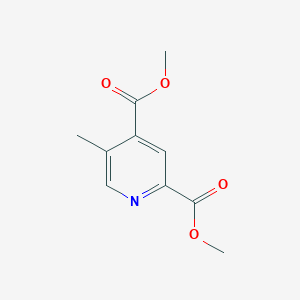
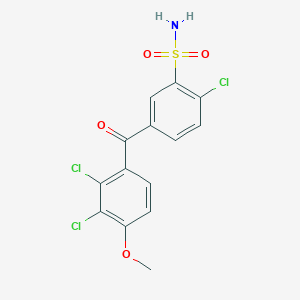
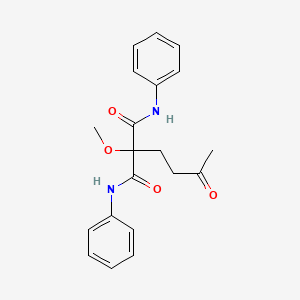
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


